3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The methoxybenzaldehyde can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological pathways.
Medicine: Its derivatives could be explored for pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid: An oxidized derivative.
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol: A reduced derivative.
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzylamine: A substituted derivative.
Uniqueness
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the oxadiazole ring imparts specific electronic and steric properties that can be exploited in various scientific and industrial contexts.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-12-5-7-14(8-6-12)17-18-16(22-19-17)11-21-15-4-2-3-13(9-15)10-20/h2-10H,11H2,1H3 |
InChI Key |
YEYYUNXZKQXYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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